7-Benzyl 1-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate
Description
The exact mass of the compound this compound is 374.22055744 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
9-O-benzyl 1-O-tert-butyl 1,9-diazaspiro[4.5]decane-1,9-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-20(2,3)27-19(25)23-14-8-12-21(23)11-7-13-22(16-21)18(24)26-15-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOESRCAGXQLJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301119089 | |
| Record name | 1,7-Diazaspiro[4.5]decane-1,7-dicarboxylic acid, 1-(1,1-dimethylethyl) 7-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638761-41-7 | |
| Record name | 1,7-Diazaspiro[4.5]decane-1,7-dicarboxylic acid, 1-(1,1-dimethylethyl) 7-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638761-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Diazaspiro[4.5]decane-1,7-dicarboxylic acid, 1-(1,1-dimethylethyl) 7-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301119089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Benzyl 1-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 7-benzyl 1-(tert-butyl) 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate
- Molecular Formula : C21H30N2O4
- Molecular Weight : 374.48 g/mol
- CAS Number : 1638761-41-7
- Purity : ≥97% .
The compound features a spirocyclic pyrrolidine scaffold, which contributes to its structural rigidity and conformational constraints, making it a valuable building block for modulating biological targets .
Pharmacological Properties
The biological activity of this compound has been investigated in various studies:
- Antimicrobial Activity : Initial studies indicated that derivatives of diazaspiro compounds exhibit significant antimicrobial properties against various pathogens. The spirocyclic structure may enhance the interaction with microbial targets .
- Neurological Effects : The compound has shown promise in modulating neurotransmitter systems, which could be beneficial for treating neurological disorders such as anxiety and depression. Its ability to cross the blood-brain barrier is under investigation .
Research suggests that the biological activity of this compound may be attributed to several mechanisms:
- Modulation of Receptor Activity : The compound may act as a modulator of specific neurotransmitter receptors, influencing neuronal signaling pathways .
- Inhibition of Enzyme Activity : Some studies have indicated that it can inhibit enzymes involved in metabolic pathways relevant to obesity and diabetes, showcasing its potential in metabolic regulation .
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound led to significant improvements in cognitive function and reduced neuroinflammation markers. The results suggest potential applications in neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that derivatives of this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The spirocyclic pyrrolidine scaffold of 7-benzyl 1-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate has been identified as a promising template for the development of new therapeutic agents. Its potential applications include:
- Neurological Disorders : Compounds with similar structures have shown promise as modulators for neurological conditions, potentially acting on neurotransmitter systems .
- Obesity and Diabetes : The compound's ability to interact with metabolic pathways makes it a candidate for developing treatments aimed at obesity and diabetes management .
Drug Development
Research has indicated that derivatives of diazaspiro compounds can act as effective inhibitors for various biological targets. For instance:
- Kinase Inhibition : Studies have highlighted derivatives of diazaspiro compounds as potent inhibitors of RIPK1 kinase, which is implicated in inflammatory and neurodegenerative diseases . This suggests that this compound could serve as a lead compound for further modifications aimed at enhancing efficacy.
Structure-Activity Relationship (SAR) Studies
The unique structure of this compound allows for extensive SAR studies to determine how modifications affect biological activity. This can lead to the development of more effective compounds with fewer side effects.
Synthesis of Novel Derivatives
The synthesis of derivatives based on the core structure of this compound can lead to new compounds with enhanced pharmacological properties. Research efforts are ongoing to explore various substituents that can be introduced at different positions on the spirocyclic framework.
Case Study 1: Development of Kinase Inhibitors
In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized several diazaspiro derivatives and evaluated their inhibitory effects on RIPK1 kinase. The findings indicated that specific modifications to the diazaspiro framework significantly enhanced inhibitory potency, demonstrating the potential for developing targeted therapies against diseases driven by kinase activity .
Case Study 2: Neurological Applications
A research team investigated the effects of spirocyclic compounds on neuroinflammatory pathways. Their results suggested that certain derivatives could modulate inflammatory responses in neuronal cells, providing a foundation for developing treatments for neurodegenerative disorders such as Alzheimer's disease .
Q & A
Q. Table 1: Stereochemical Impact on Biological Activity
| Stereoisomer | Target | IC (µM) | Reference |
|---|---|---|---|
| (5R)-configured derivative | Menin-MLL | 0.3 | |
| (5S)-configured derivative | Menin-MLL | 0.5 |
What strategies can resolve contradictions in biological activity data across studies involving this compound?
Answer:
- Assay standardization : Use orthogonal methods (e.g., SPR for binding kinetics and cell-based luciferase assays for functional validation) to cross-verify results .
- Control experiments : Include enantiomerically pure standards to rule out batch-specific stereochemical impurities .
- Meta-analysis : Compare data across structurally analogous compounds (e.g., 2,8-diazaspiro[4.5]decanes) to identify trends in activity-structure relationships .
What in vitro models are suitable for evaluating the target engagement of this compound in cancer research?
Answer:
- Menin-MLL inhibition : Use leukemia cell lines (e.g., MV4;11) transfected with MLL fusion proteins. Measure transcriptional repression of HOXA9/MEIS1 via qRT-PCR .
- Nicotinic receptor modulation : Employ SH-SY5Y neuroblastoma cells with calcium flux assays to assess receptor activation/antagonism .
How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Flow chemistry : Continuous flow systems improve reproducibility of cyclization steps by maintaining precise temperature control .
- Protecting group strategy : Replace Boc with more labile groups (e.g., Fmoc) for easier deprotection under mild conditions .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction intermediates .
What computational methods aid in predicting the reactivity of this compound?
Answer:
- DFT calculations : Predict transition states for cyclization reactions (e.g., activation energies for spiro-ring formation) .
- Molecular docking : Simulate binding poses with menin or nicotinic receptors using AutoDock Vina to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
